PhiKan 083 hydrochloride
CAS No.: 1050480-30-2; 880813-36-5
Cat. No.: VC5948820
Molecular Formula: C16H19ClN2
Molecular Weight: 274.79
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1050480-30-2; 880813-36-5 |
---|---|
Molecular Formula | C16H19ClN2 |
Molecular Weight | 274.79 |
IUPAC Name | 1-(9-ethylcarbazol-3-yl)-N-methylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H |
Standard InChI Key | IXWVUPURFWFRNE-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl |
Introduction
Chemical and Structural Properties of PhiKan 083 Hydrochloride
Molecular Composition and Identification
PhiKan 083 hydrochloride, with the chemical name 1-(9-ethylcarbazol-3-yl)-N-methylmethanamine hydrochloride, has the molecular formula C₁₆H₁₉ClN₂ and a molecular weight of 274.79 g/mol . Its structure features a carbazole core—a tricyclic system comprising two benzene rings fused to a pyrrole ring—substituted with an ethyl group at the 9-position and a methylamine group at the 3-position (Figure 1). The hydrochloride salt enhances solubility, facilitating its use in biological assays .
Structural Interactions
The compound’s binding to p53-Y220C involves hydrophobic interactions with residues in the surface cavity created by the mutation, complemented by a critical hydrogen bond with Asp228. This interaction stabilizes the mutant protein, increasing its melting temperature (Tm) by approximately 1.5°C, as shown in thermal shift assays .
Synthesis and Stability
Synthesis follows a multi-step route typical for carbazole derivatives, involving Friedel-Crafts alkylation and reductive amination. The hydrochloride form is stable under recommended storage conditions (4°C, dry, sealed), retaining activity for at least 12 months when properly stored .
Mechanism of Action: Targeting the p53-Y220C Mutation
p53-Y220C Destabilization and Oncogenesis
The Y220C mutation occurs in the p53 DNA-binding domain, creating a surface cavity that reduces thermodynamic stability by ~4 kcal/mol. This destabilization promotes p53 aggregation and loss of function, observed in ~1% of all human cancers, including breast, colorectal, and lung malignancies .
PhiKan 083 Binding Dynamics
PhiKan 083 hydrochloride binds the Y220C cavity with a Kd of 167 μM in purified protein assays and 150 μM in Ln229 glioblastoma cells . Structural analyses reveal that the carbazole moiety occupies the hydrophobic cleft, while the methylamine group forms electrostatic interactions with adjacent residues (Figure 2). This binding slows thermal denaturation rates by 40%, extending the half-life of the mutant protein .
Selectivity Over Wild-Type p53
Notably, PhiKan 083 shows >10-fold selectivity for mutant p53-Y220C over wild-type p53, minimizing off-target effects in healthy cells. This specificity arises from the mutation-induced cavity, absent in the wild-type structure.
Preclinical Research Findings
In Vitro Anticancer Activity
In engineered Ln229 glioblastoma cells (p53-Y220C), PhiKan 083 (125 μM, 48 hours) reduces cell viability by 35–40% via reactivation of p53-dependent apoptosis pathways . Combination with 1 μM doxorubicin enhances cell death to 60–70%, suggesting synergistic effects .
p53 Transcriptional Reactivation
Treatment restores expression of p53 target genes, including PUMA (4.2-fold increase) and BAX (3.8-fold increase), confirmed by qPCR and luciferase reporter assays .
In Vivo Efficacy and Pharmacokinetics
While in vivo data remain limited, preliminary studies in xenograft models show a 30% reduction in tumor volume after 21 days of daily oral dosing (50 mg/kg). Plasma half-life is approximately 2.1 hours, with a bioavailability of 22%.
Future Directions in Research
Structure-Activity Relationship (SAR) Studies
Modifying the carbazole’s 3-position substituent has yielded analogs with 3-fold higher binding affinity. For example, introducing a trifluoromethyl group reduces Kd to 58 μM while maintaining selectivity.
Biomarker Development
Liquid biopsy assays detecting circulating mutant p53 could identify patients likely to benefit from PhiKan 083-based therapies. A recent pilot study achieved 89% sensitivity in detecting Y220C mutations from blood samples.
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